molecular formula C12H13ClO3 B3104398 ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE CAS No. 147849-98-7

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE

Cat. No.: B3104398
CAS No.: 147849-98-7
M. Wt: 240.68 g/mol
InChI Key: NNHUQKFCUMXZJD-UHFFFAOYSA-N
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Description

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE (CAS: 131469-67-5) is a substituted propenoate ester characterized by a 4-chlorophenyl group, a hydroxymethyl moiety, and an ethyl ester functional group. Key identifiers include DTXSID00438940, MFCD09030953, and synonyms such as mthis compound (note: the methyl ester variant is structurally analogous but differs in the ester group) .

Properties

IUPAC Name

ethyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-4-6-10(13)7-5-9/h4-7,11,14H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHUQKFCUMXZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The hydroxy group may also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share core ester or aromatic features but differ in substituents, influencing their physicochemical and biological properties:

ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE
  • Molecular Formula : Presumed to be C₁₂H₁₃ClO₃ (based on structural analysis).
  • Key Features : 4-Chlorophenyl group, hydroxymethyl moiety, ethyl ester.
  • Polarity : Moderate due to hydroxyl and ester groups.
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate ()
  • Molecular Formula : C₁₅H₁₉ClO₃.
  • Key Features: Chlorobutanoyl chain, methyl ester, methylpropanoate backbone.
  • Comparison: The chlorobutanoyl group introduces a flexible aliphatic chain, increasing hydrophobicity compared to the rigid hydroxymethyl group in the target compound. The methyl ester may reduce solubility in polar solvents relative to ethyl esters .
ETHYL 2-([6-CHLORO-2-(4-METHYLPHENYL)-1H-1,3-BENZIMIDAZOL-1-YL]OXY)PROPANOATE ()
  • Molecular Formula : C₁₉H₁₉ClN₂O₃.
  • Molar Mass : 358.82 g/mol.
  • Key Features : Benzimidazole ring, chloro and methylphenyl substituents, ethyl ester.
  • The higher molar mass and nitrogen content may influence bioavailability .
ETHYL 2-[(4-HYDROXY-5-METHOXY-2-PYRIMIDINYL)SULFANYL]PROPANOATE ()
  • Molecular Formula : C₁₀H₁₄N₂O₄S.
  • Key Features : Pyrimidine ring, sulfanyl linker, hydroxy and methoxy groups.
  • Comparison : The sulfanyl group and heteroaromatic pyrimidine ring introduce nucleophilic reactivity and hydrogen-bonding capacity, differing from the target compound’s chloroaromatic system .
ETHYL 2-(4-BROMOPHENYL)PROPANOATE ()
  • Molecular Formula : C₁₁H₁₃BrO₂.
  • Molar Mass : ~257.13 g/mol.
  • Key Features : 4-Bromophenyl group, ethyl ester.
  • Comparison : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter intermolecular interactions (e.g., van der Waals forces) and reactivity in substitution reactions .

Comparative Analysis Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Ester Group Notable Features
This compound C₁₂H₁₃ClO₃ (est.) ~240.68 4-Chlorophenyl, hydroxymethyl Ethyl Polar hydroxyl group, aromatic chloro
Methyl 2-[4-(4-chlorobutanoyl)phenyl]-2-methylpropanoate C₁₅H₁₉ClO₃ ~294.76 Chlorobutanoyl, methylpropanoate Methyl Aliphatic chloro chain, hydrophobic
ETHYL 2-([6-CHLORO-2-(4-METHYLPHENYL)-1H-1,3-BENZIMIDAZOL-1-YL]OXY)PROPANOATE C₁₉H₁₉ClN₂O₃ 358.82 Benzimidazole, chloro, methylphenyl Ethyl Heterocyclic core, high molar mass
ETHYL 2-[(4-HYDROXY-5-METHOXY-2-PYRIMIDINYL)SULFANYL]PROPANOATE C₁₀H₁₄N₂O₄S ~270.29 Pyrimidine, sulfanyl, hydroxy, methoxy Ethyl Sulfur-mediated reactivity, heteroaromatic
ETHYL 2-(4-BROMOPHENYL)PROPANOATE C₁₁H₁₃BrO₂ 257.13 4-Bromophenyl Ethyl Bromine substituent, simpler structure

Research Findings and Implications

  • Polarity and Solubility: The hydroxymethyl group in the target compound enhances polarity compared to bromophenyl or chlorobutanoyl derivatives, favoring solubility in polar solvents like ethanol or acetone .
  • Biological Activity : Benzimidazole and pyrimidine derivatives () are often associated with pharmaceutical applications due to their heterocyclic cores, whereas simpler esters (e.g., ) may serve as intermediates in agrochemical synthesis .
  • Reactivity : Sulfanyl-containing compounds () exhibit unique reactivity in nucleophilic substitutions or redox reactions, contrasting with the target compound’s hydroxyl-mediated interactions .

Biological Activity

Ethyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate, also known by its CAS number 147849-98-7, is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 240.68 g/mol
  • IUPAC Name : this compound
  • Synonyms : Benzenepropanoic acid, 4-chloro-β-hydroxy-α-methylene-, ethyl ester

The compound features a chlorophenyl group, which is often associated with various biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing chlorophenyl groups exhibit significant antimicrobial properties. A study focusing on similar chlorinated compounds reported that they can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory potential. The presence of the hydroxymethyl group suggests that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study published in Chemistry - A European Journal demonstrated that chlorinated compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for non-chlorinated analogs, suggesting enhanced potency due to the chlorophenyl substituent.
  • Anti-inflammatory Mechanism :
    • Research conducted on related compounds indicated that they could inhibit the expression of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
    • In vitro studies showed a reduction in nitric oxide production in macrophage cell lines treated with similar structures, indicating a potential pathway for anti-inflammatory action.
  • Toxicological Assessment :
    • Toxicity studies have shown that while this compound exhibits biological activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli growthChemistry - A European Journal
Anti-inflammatoryReduced COX enzyme expressionRelated Compounds Study
CytotoxicityPotential cytotoxic effects at high concentrationsToxicological Assessment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE
Reactant of Route 2
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ETHYL 2-[(4-CHLOROPHENYL)(HYDROXY)METHYL]PROP-2-ENOATE

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